molecular formula C11H9ClN2O4 B3393866 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one CAS No. 54675-44-4

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Cat. No.: B3393866
CAS No.: 54675-44-4
M. Wt: 268.65 g/mol
InChI Key: OXIYNYXVZIFPNE-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 1st position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Quinolones are known for their broad spectrum of biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves the following steps:

    Cyclization: The cyclization of the nitrated intermediate can be carried out using a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol.

    Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Reduction: 6-chloro-1-ethyl-4-hydroxy-3-amino-1H-quinolin-2-one.

    Substitution: 6-substituted derivatives depending on the nucleophile used.

    Oxidation: 6-chloro-1-ethyl-4-oxo-3-nitro-1H-quinolin-2-one.

Scientific Research Applications

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-ethyl-4-hydroxyquinoline: Lacks the nitro group, which may affect its biological activity.

    6-chloro-1-ethyl-3-nitroquinoline: Lacks the hydroxyl group, which may influence its binding affinity and reactivity.

    6-chloro-4-hydroxy-3-nitroquinoline: Lacks the ethyl group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the presence of both the hydroxyl and nitro groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups on the quinoline ring enhances its versatility as a chemical intermediate and its potential as a therapeutic agent.

Properties

IUPAC Name

6-chloro-1-ethyl-4-hydroxy-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c1-2-13-8-4-3-6(12)5-7(8)10(15)9(11(13)16)14(17)18/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIYNYXVZIFPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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